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Abstract

Roquefortine E, a diketopiperazine alkaloid, was first isolated and identified from the
Australian soil ascomycete Gymnoascus reessii. As a member of the roquefortine family of
mycotoxins, which are notable for their complex chemical structures and diverse biological
activities, Roquefortine E holds potential for further investigation in drug discovery and
development. This technical guide provides a summary of the available spectroscopic data for
Roquefortine E, outlines general experimental protocols for its isolation and characterization,
and presents a conceptual workflow for natural product discovery. While the primary
spectroscopic data from the original 2005 publication by Clark et al. in the Journal of Natural
Products could not be retrieved for this guide, representative data for the related compound
Roquefortine C is provided for comparative purposes.

Introduction

The roquefortine alkaloids are a class of fungal secondary metabolites characterized by a core
diketopiperazine structure derived from tryptophan and histidine. These compounds are
produced by various species of Penicillium and other fungi.[1] The family includes well-studied
members such as Roquefortine C, which exhibits neurotoxic and antimicrobial properties.
Roquefortine E represents a lesser-studied member of this family, and a comprehensive
understanding of its spectroscopic properties is crucial for its unambiguous identification and
for facilitating further research into its biological functions.
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Spectroscopic Data
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental
technique for determining the elemental composition of novel compounds. For Roquefortine E,
the molecular formula was established through this method.

Molecular o

Compound lonization Mode  Observed m/z Reference
Formula

Roquefortine E C22H25Ns502 Positive Not available Clark et al., 2005

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The H
and 3C NMR chemical shifts provide detailed information about the chemical environment of
each proton and carbon atom in the molecule.

Note: The specific *H and 13C NMR data for Roquefortine E from the primary literature could
not be accessed. For illustrative purposes, the reported NMR data for the structurally related
compound, Roquefortine C, is presented below. It is crucial to note that these values are not
those of Roquefortine E and should be used for comparative reference only.

Table 2: 1H and 3C NMR Data for Roquefortine C in CDCls
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Position oC (ppm) OH (ppm, mult., J in Hz)
2 168.1
3 58.9 4.25 (dd, 9.0, 4.5)

3.30 (dd, 15.0, 4.5), 2.95 (dd,
4 33.9

15.0, 9.0)
5a 134.5
5b 125.6
6 122.3 7.15 (d, 7.5)
7 120.0 7.05 (t, 7.5)
8 125.2 7.30 (t, 7.5)
9 109.8 7.55 (d, 7.5)
9a 142.9
10 163.4
11 59.8 4.80 (s)
12 118.2 6.85 (s)
14 135.2
15 117.8 7.00 (s)
17 42.1
18 235 1.10 (s)
19 24.1 1.15 (s)
20 142.1 6.00 (dd, 17.5, 10.5)
21 113.8 5.05 (d, 17.5), 5.00 (d, 10.5)
NH 8.20 (s)
NH 9.85 (s)
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Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of
roquefortine alkaloids from fungal cultures, based on common practices in natural product
chemistry.

Fungal Cultivation and Extraction

 Cultivation: The producing fungal strain (e.g., Gymnoascus reessii) is cultured in a suitable
liquid or solid medium (e.g., potato dextrose broth or rice medium) under optimal
temperature and aeration conditions for a period of several weeks to allow for the production
of secondary metabolites.

o Extraction: The fungal biomass and culture medium are separated. The mycelium is typically
extracted with a polar organic solvent such as methanol or ethyl acetate. The culture filtrate
is also extracted with an immiscible organic solvent like ethyl acetate to capture extracellular
metabolites.

» Concentration: The organic extracts are combined and concentrated under reduced pressure
to yield a crude extract.

Isolation and Purification

o Chromatography: The crude extract is subjected to a series of chromatographic separations
to isolate the target compound. This typically involves:

o Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a
silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate,
methanol).

o Sephadex LH-20 Column Chromatography: Further separation of fractions based on size
exclusion and polarity, often using methanol as the eluent.

o High-Performance Liquid Chromatography (HPLC): Final purification of the compound
using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent
system.
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Spectroscopic Analysis

e Mass Spectrometry (MS):

o High-resolution mass spectra are typically acquired on a Q-TOF or Orbitrap mass
spectrometer equipped with an electrospray ionization (ESI) source.

o The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into
the mass spectrometer.

o Data is collected in both positive and negative ion modes to determine the accurate mass
of the molecular ion and deduce the elemental composition.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field
NMR spectrometer (e.g., 400 MHz or higher).

o The purified compound is dissolved in a deuterated solvent (e.g., CDClIs, CDsOD, or
DMSO-ds).

o 'H NMR spectra are referenced to the residual solvent signal.
o 183C NMR spectra are referenced to the solvent signal.

o 2D NMR experiments are performed to establish correlations between protons and
carbons, which is essential for the complete structural assignment.

Workflow and Signaling Pathways
General Workflow for Natural Product Discovery

The discovery and characterization of novel natural products like Roquefortine E follows a
systematic workflow.
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Figure 1. A generalized workflow for the discovery and characterization of bioactive natural
products.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the
signaling pathways directly modulated by Roquefortine E. However, related compounds in the
roquefortine family have been shown to exhibit various biological activities, including
cytotoxicity and antimicrobial effects. Further research is required to elucidate the specific
molecular targets and signaling pathways affected by Roquefortine E.

Conclusion

Roquefortine E is a structurally interesting diketopiperazine alkaloid that warrants further
investigation. This guide provides a foundational overview of its spectroscopic characterization
and a framework for its study. The lack of publicly accessible primary NMR and MS data
underscores the importance of data sharing in the scientific community to accelerate research.
Future studies should focus on re-isolating or synthesizing Roquefortine E to fully characterize
its spectroscopic properties and to explore its biological activities and potential mechanisms of
action in various cellular pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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